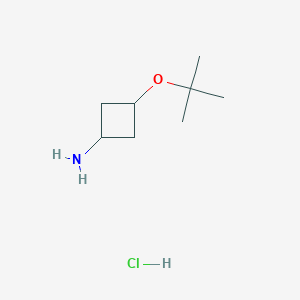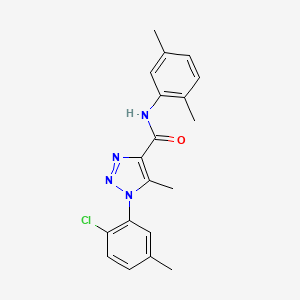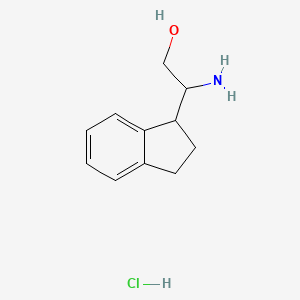![molecular formula C14H20N4O B2862674 N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine CAS No. 2201619-78-3](/img/structure/B2862674.png)
N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine: is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine moiety attached to a cyclohexan-1-amine ring
Mechanism of Action
Target of Action
The primary target of N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the enzyme’s active site, preventing it from catalyzing the phosphorylation of its substrates .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This core can be synthesized through cyclization reactions involving hydrazines and β-diketones or β-ketoesters
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to an amide or nitro group.
Reduction: Reduction of the pyrazine ring or other functional groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions may yield amides or nitro compounds, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine may be used as a probe to study biological processes or as a potential therapeutic agent. Its interactions with biological targets can provide insights into cellular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design treatments for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials in various applications.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo core but differ in their substituents and functional groups.
Cyclohexan-1-amines: These compounds have a similar cyclohexan-1-amine structure but lack the pyrazolo moiety.
Uniqueness: N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine is unique due to its combination of the pyrazolo[1,5-a]pyrazine and cyclohexan-1-amine moieties. This combination provides distinct chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
N,N-dimethyl-2-pyrazolo[1,5-a]pyrazin-4-yloxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-17(2)11-5-3-4-6-13(11)19-14-12-7-8-16-18(12)10-9-15-14/h7-11,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASWTLBEEMWSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1OC2=NC=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(3-methoxyphenyl)ethanone](/img/structure/B2862597.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2862598.png)

![3-methyl-6-(3-nitrophenyl)-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2862600.png)
![5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2862602.png)
![tert-butylN-{[(1r,4r)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate,trans](/img/structure/B2862603.png)
![4-(dimethylsulfamoyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide](/img/structure/B2862607.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid](/img/structure/B2862609.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B2862610.png)
![(2-chloro-4-fluorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2862612.png)

